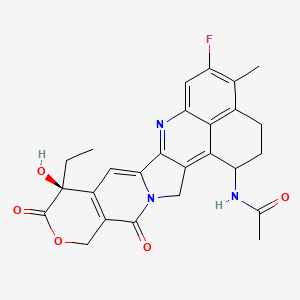

Exatecan intermediate 9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18?,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCUCWPOTBGIQM-IHZSNKTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Exatecan Intermediate 9: A Precursor to a Potent Anticancer Agent

For Immediate Release

A critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan, Exatecan intermediate 9 is a complex heterocyclic molecule with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide. Its molecular structure is foundational to the efficacy of the final active pharmaceutical ingredient, which is a key component in antibody-drug conjugates (ADCs) for targeted cancer therapy.

This compound is characterized by a polycyclic framework, featuring a fluoro-substituted benzopyranoindolizinoquinoline core. This intricate arrangement of fused rings, along with its specific stereochemistry, is crucial for its subsequent conversion into Exatecan.

Physicochemical and Quality Control Data

Quantitative analysis of this compound reveals a compound of high purity, essential for its use in pharmaceutical manufacturing. The key specifications are summarized below.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₄FN₃O₅ |

| Molecular Weight | 477.48 g/mol |

| CAS Number | 2290562-59-1 |

| Appearance | Light yellow to yellow solid |

| Purity | 99.80% |

| Loss on Drying | 3.8% |

| Residue on Ignition | 0.02% |

Synthetic Pathway Overview

The synthesis of Exatecan, and by extension its intermediate 9, is a multi-step process that begins with simpler chemical precursors. While a detailed, step-by-step experimental protocol for the synthesis of intermediate 9 is not publicly available in peer-reviewed journals, patent literature outlines a general synthetic strategy. This strategy typically commences with a substituted aniline derivative and proceeds through a series of key chemical transformations to construct the complex polycyclic system.

The logical progression from a key starting material to Exatecan, highlighting the position of intermediate 9, can be visualized as follows:

Experimental Protocols

A comprehensive, publicly available, step-by-step experimental protocol for the synthesis of this compound remains proprietary. However, the general methodology described in patent filings involves the following key transformations:

-

Acylation: The initial starting material, 3-fluoro-4-methylaniline, undergoes an acylation reaction to introduce an acyl group.

-

Bromination: A bromine atom is then introduced into the molecule through a bromination reaction.

-

Cross-Coupling: A palladium-catalyzed cross-coupling reaction is employed to form a crucial carbon-carbon bond, building the core structure of the molecule.

These initial steps lead to the formation of key precursors, which then undergo further intramolecular cyclization and modification to yield the advanced intermediate, this compound. The final steps to produce Exatecan from this intermediate involve further chemical transformations. The precise reagents, reaction conditions, and purification methods are critical for achieving the desired product with high purity and yield and are typically detailed within specific patent literature.

The structure and high purity of this compound are paramount for the successful synthesis of Exatecan, a compound that continues to be a significant focus in the development of next-generation cancer therapeutics.

An In-depth Technical Guide to Exatecan Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Exatecan intermediate 9, a key precursor in the manufacture of the potent topoisomerase I inhibitor, Exatecan. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antibody-drug conjugates (ADCs) and related chemotherapeutic agents.

Chemical Identity and Properties

This compound, systematically named N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, is a crucial building block in the synthesis of Exatecan.[1][2][3] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |

| Common Name | This compound; Exatecan Intermediate 6 |

| CAS Number | 143655-58-7[2] |

| Molecular Formula | C₁₃H₁₄FNO₂[2] |

| Molecular Weight | 235.26 g/mol |

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ~95% | AChemBlock[4] |

| Storage Temperature | Room Temperature (Sealed, Dry) | Sigma-Aldrich |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Sigma-Aldrich |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from commercially available materials. The general synthetic route, as described in patent literature, involves a sequence of reactions to construct the core structure of the intermediate.

Synthetic Workflow

The synthesis commences with 3-fluoro-4-methylaniline, which undergoes a series of transformations including acylation, bromination, cross-coupling, and a final rearrangement to yield the target intermediate.[4]

Caption: Synthetic pathway for this compound.

Experimental Protocols (General Overview)

Detailed, step-by-step experimental protocols with specific reagents and conditions are primarily found within patent literature and are summarized here.

-

Step 1: Acylation The initial step involves the acylation of 3-fluoro-4-methylaniline to introduce an acetamido group. This is a standard procedure in organic synthesis, typically carried out using an acylating agent like acetic anhydride or acetyl chloride in the presence of a base.

-

Step 2: Bromination Following acylation, the molecule undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring, which is crucial for the subsequent cross-coupling reaction.

-

Step 3: Cross-Coupling Reaction A palladium-catalyzed cross-coupling reaction is then employed to form a new carbon-carbon bond, a key step in building the bicyclic core of the intermediate.

-

Step 4: Rearrangement The final step is a rearrangement reaction that leads to the formation of the tetralone ring system, yielding N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. A patent (WO2022000868A1) provides some details on reaction conditions, such as temperature and reaction times for certain steps.[4]

Role in Exatecan Synthesis and Mechanism of Action

This compound is a critical precursor for the synthesis of Exatecan, a potent anti-cancer agent. Exatecan functions as a topoisomerase I inhibitor, which is a key enzyme involved in DNA replication and repair.

Conversion to Exatecan

Further synthetic modifications of this compound lead to the formation of the hexacyclic camptothecin analog, Exatecan. This conversion typically involves a series of reactions to construct the remaining rings of the final drug molecule.

Signaling Pathway of Exatecan

Exatecan exerts its cytotoxic effects by targeting the DNA topoisomerase I (TOP1) enzyme. The following diagram illustrates the mechanism of action of Exatecan.

Caption: Mechanism of action of Exatecan as a TOP1 inhibitor.

Analytical Methods

The characterization and quality control of this compound would typically involve a range of analytical techniques. While specific experimental details for this intermediate are not widely published, standard methods would include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Commercial suppliers of this intermediate indicate the availability of such analytical data, which is essential for its use in GMP (Good Manufacturing Practice) environments for drug synthesis.

Conclusion

This compound is a vital component in the synthetic pathway of Exatecan, a clinically significant topoisomerase I inhibitor. While detailed public data on its physicochemical properties and specific, optimized synthetic protocols are limited, this guide provides a foundational understanding of its chemical nature, general synthesis, and critical role in the development of advanced cancer therapeutics. Further research and publication of detailed analytical and process data would be beneficial to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7 | AChemBlock [achemblock.com]

- 3. biorbyt.com [biorbyt.com]

- 4. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Exatecan Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan intermediate 9, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document outlines the physicochemical properties of this compound, its synthesis, and its role in the broader context of Exatecan production.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 477.48 g/mol | [1][2] |

| Molecular Formula | C₂₆H₂₄FN₃O₅ | [1] |

| CAS Number | 2290562-59-1 | [1][2][3][4] |

Synthesis of this compound

This compound is a synthetic organic compound that serves as a crucial precursor in the multi-step synthesis of Exatecan.[1][4][5] The general synthetic strategy involves a convergent approach, building a complex molecular architecture from simpler starting materials.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general synthetic pathway is understood to involve the following key transformations:

-

Starting Material: The synthesis typically commences with 3-fluoro-4-methylaniline.[5][6]

-

Acylation: The initial step involves the acylation of the starting aniline derivative.[5][6]

-

Bromination: Following acylation, a bromine atom is introduced into the molecule through a bromination reaction.[5][6]

-

Cross-Coupling Reaction: A carbon-carbon bond-forming reaction, often a palladium-catalyzed cross-coupling reaction, is then employed to introduce a significant portion of the final molecular scaffold.[5][6]

-

Rearrangement Reaction: The final key step is a rearrangement reaction that yields the core structure of this compound.[5][6]

It is important to note that the specific reagents, reaction conditions (temperature, time, solvents), and purification methods for each of these steps are proprietary and not detailed in the available scientific literature. Researchers aiming to synthesize this intermediate would need to develop or license a specific protocol.

Role in Exatecan Synthesis and Drug Development

This compound is a pivotal molecule in the production of Exatecan, a potent topoisomerase I inhibitor.[1][4] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to cell death, making it an effective target for anticancer therapies. Exatecan itself is a derivative of camptothecin and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.

The synthesis of Exatecan is a complex process, and intermediates like this compound represent key milestones in the assembly of the final active pharmaceutical ingredient. The structural features of this intermediate are strategically designed to facilitate the subsequent chemical transformations required to complete the synthesis of the hexacyclic core of Exatecan.

Synthesis Pathway Overview

The following diagram illustrates the general workflow for the synthesis of Exatecan, highlighting the position of Intermediate 9 in the overall process.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. biorbyt.com [biorbyt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound (EVT-3462533) | 2290562-59-1 [evitachem.com]

- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

The Pivotal Role of Intermediate 9 in the Synthesis of the Potent Anticancer Agent Exatecan

For Immediate Release

A critical intermediate, designated as Intermediate 9, plays a central and indispensable role in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy. This in-depth technical guide elucidates the structure, synthesis, and crucial function of Intermediate 9, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance in the manufacturing of this vital chemotherapeutic agent.

Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity. Its complex molecular architecture necessitates a multi-step synthetic route, wherein the formation and subsequent transformation of Intermediate 9 represent a key strategic juncture.

Unveiling Exatecan Intermediate 9

This compound is chemically identified as N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide . It is the immediate precursor to Exatecan, featuring an acetamide group at the C1 position of the quinoline core. This protecting group is crucial for the synthetic strategy, allowing for the stable construction of the complex ring system before its removal in the final step to yield the active pharmaceutical ingredient.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C26H24FN3O5 | 477.48 |

| Exatecan | C24H22FN3O4 | 435.45 |

The Synthetic Pathway to Exatecan via Intermediate 9

The synthesis of Exatecan is a convergent process, culminating in the formation of Intermediate 9, which is then converted to the final product. The overall synthetic strategy involves the preparation of two key fragments, an aniline derivative (referred to as "EXA-aniline") and a tricyclic ketone (referred to as "EXA-trione"), which are then coupled and cyclized.

The Synthesis and Biological Context of Exatecan Intermediate 9: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines the known synthetic pathways, summarizes available chemical data, and details the ultimate mechanism of action of the final active pharmaceutical ingredient, Exatecan.

Chemical Identification and Properties

This compound is chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide . Its molecular structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄FNO₂ | [1][2] |

| Molecular Weight | 235.26 g/mol | [1] |

| CAS Number | 143655-58-7 | [1][2] |

| Purity | 95% | [1] |

Synthetic Pathway Overview

The synthesis of this compound originates from the starting material 3-fluoro-4-methylaniline . The overall synthetic strategy involves a sequence of four key chemical transformations: acylation, bromination, cross-coupling, and a final rearrangement reaction.[3] A patent describing this process suggests a total yield of 54% for the formation of this compound from the initial precursor.[3]

While the general synthetic route is outlined in the literature, specific, detailed experimental protocols with precise reagent quantities, reaction conditions, and purification methods for each step are not publicly available.

Experimental Protocols

Based on available patent literature, the following general conditions have been described for the synthetic steps leading to this compound:

Step 1: Acylation of 3-fluoro-4-methylaniline

-

This initial step introduces an acetyl group to the aniline nitrogen. Further details on the specific acylating agent and reaction conditions are not specified in the reviewed literature.

Step 2: Bromination

-

The acetylated intermediate undergoes bromination. One patent specifies a reaction temperature of 80-90°C for 2-3 hours.[3]

Step 3: Cross-Coupling Reaction

-

This step is crucial for building the core structure of the molecule. The specifics of the coupling partners and catalytic system are not detailed in the available literature for this particular intermediate.

Step 4: Rearrangement Reaction

-

The final step to yield this compound is a rearrangement reaction. A patent suggests a reaction temperature of 25-35°C for a duration of 8-12 hours.[3]

Note: The lack of detailed, publicly available experimental procedures and characterization data for each intermediate precludes a more in-depth analysis and replication of the synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level synthetic workflow for producing this compound.

Biological Significance: The Role of Exatecan

This compound is a precursor to Exatecan, a potent anti-cancer agent. Exatecan functions as a DNA topoisomerase I inhibitor .[4][5][6] Topoisomerase I is a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription.[4]

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[4] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage. The resulting DNA damage ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] Exatecan has an IC50 value of approximately 2.2 μM for the inhibition of DNA topoisomerase I.[6]

The signaling pathway for Exatecan's mechanism of action is depicted below.

References

- 1. N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7 | AChemBlock [achemblock.com]

- 2. N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | C13H14FNO2 | CID 22449535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Spectroscopic and Synthetic Profile of Exatecan Intermediate 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Exatecan intermediate 9, a key precursor in the synthesis of the potent DNA topoisomerase I inhibitor, Exatecan. Due to the limited availability of public domain experimental data for this specific intermediate, this document presents a compilation of representative spectroscopic data based on closely related camptothecin analogues and a detailed, plausible experimental protocol derived from established synthetic routes.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound, identified as N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide. These values are predicted based on the analysis of similar structures.[1][2]

Table 1: Representative ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 8.5 | s | 1H | Aromatic H |

| ~8.2 - 7.5 | m | 3H | Aromatic H |

| ~7.4 | s | 1H | Aromatic H |

| ~5.4 | s | 2H | -CH₂- (Lactone ring) |

| ~5.3 | q | 1H | -CH-NH- |

| ~4.3 | m | 2H | -CH₂- (Ethyl group) |

| ~3.2 | s | 3H | -CH₃ (Methyl group on aromatic ring) |

| ~2.2 | s | 3H | -COCH₃ (Acetyl group) |

| ~1.9 | m | 2H | -CH₂- (Ethyl group) |

| ~0.9 | t | 3H | -CH₃ (Ethyl group) |

Table 2: Representative ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~168 | C=O (Lactone) |

| ~158 | C=O (Quinoline) |

| ~150 - 120 | Aromatic C |

| ~72 | Quaternary C-OH |

| ~65 | -CH₂- (Lactone ring) |

| ~50 | -CH-NH- |

| ~30 | -CH₂- (Ethyl group) |

| ~23 | -COCH₃ (Acetyl group) |

| ~15 | -CH₃ (Methyl group on aromatic ring) |

| ~8 | -CH₃ (Ethyl group) |

Table 3: Representative FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (Alcohol) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1745 | Strong | C=O stretch (Lactone) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1620 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1230 | Strong | C-O stretch (Ester) |

Table 4: Representative Mass Spectrometry Data

| m/z | Ion |

| 478.18 | [M+H]⁺ |

| 500.16 | [M+Na]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound, based on established methodologies for camptothecin derivatives.[3][4]

Synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Trione)

A solution of (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (Camptothecin) in a mixture of acetic acid and water is treated with sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then extracted with dichloromethane, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the trione.

Synthesis of N-(5-amino-2-fluoro-3-methylphenyl)acetamide

To a solution of 1-fluoro-2-methyl-5-nitroaniline in ethanol, a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the nitro group is completely reduced (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine is then acetylated using acetic anhydride in the presence of a base like triethylamine in dichloromethane. The reaction mixture is washed with water and brine, dried, and concentrated to give the desired acetamide.

Condensation Reaction to form this compound

The previously synthesized trione and N-(5-amino-2-fluoro-3-methylphenyl)acetamide are dissolved in a suitable solvent such as toluene or a mixture of acetic acid and propionic acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Caption: DNA Topoisomerase I Inhibition Pathway by Exatecan.[5][6][7][8]

References

- 1. d-nb.info [d-nb.info]

- 2. Quantitative analysis of camptothecin derivatives in Nothapodytes foetida using 1H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 5. news-medical.net [news-medical.net]

- 6. mdpi.com [mdpi.com]

- 7. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exatecan Intermediate 9: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document summarizes its known physicochemical properties, including solubility, and details its synthesis pathway.

Compound Identification and Physicochemical Properties

There appears to be a discrepancy in the public domain regarding the precise chemical identity of "this compound". Two distinct structures are referenced under this name. The most frequently cited compound by chemical suppliers is identified by CAS Number 2290562-59-1 . The properties of this molecule are detailed below. A second, simpler molecule, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, is also referred to as an intermediate in the synthesis of Exatecan. For the purpose of this guide, we will focus on the compound associated with the specific CAS number.

Table 1: Physicochemical Properties of this compound (CAS: 2290562-59-1)

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄FN₃O₅ | [1][2][3] |

| Molecular Weight | 477.48 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO); Limited solubility in water. | [1] |

| Stability | Generally stable under standard laboratory conditions, but sensitive to moisture and light. | [1] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Limited Solubility |

It is important to note that for a related compound, Exatecan Intermediate 2 (hydrochloride), it has been reported to have a solubility of over 100 mg/mL in DMSO, while its free base has a solubility of less than 10 mg/mL[4]. This suggests that the salt form of similar intermediates can significantly enhance solubility.

Experimental Protocols

Detailed experimental protocols for the determination of solubility for this compound have not been found in the public domain. However, analytical methods for the quantification of Exatecan and its derivatives in biological matrices have been described, which could be adapted for solubility studies.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (MS/MS)

Methods for the analysis of Exatecan and its prodrugs in rat plasma have been developed and validated[5][6]. A typical setup involves:

-

Sample Preparation: Protein precipitation.

-

Chromatography: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer.

-

Detection: UV or MS/MS detection.

This methodology could be adapted to quantify the concentration of this compound in a saturated solution to determine its solubility in various solvents.

Synthesis of this compound

This compound is a key precursor in the multi-step synthesis of Exatecan. The general synthetic pathway involves the coupling of two advanced intermediates.

Below is a generalized workflow for the synthesis of Exatecan, which involves intermediates like this compound.

Caption: A simplified workflow illustrating the key stages in the synthesis of Exatecan, highlighting the role of advanced intermediates.

Conclusion

This compound is a critical component in the chemical synthesis of Exatecan. While its basic physicochemical properties are documented by chemical suppliers, there is a notable absence of quantitative solubility data in the scientific literature. Researchers and drug development professionals working with this intermediate should consider conducting their own solubility studies using established analytical techniques like HPLC to generate the precise data required for their specific applications. The provided synthesis workflow offers a high-level overview of its formation in the context of the overall synthesis of the final active pharmaceutical ingredient.

References

- 1. Buy this compound (EVT-3462533) | 2290562-59-1 [evitachem.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. biorbyt.com [biorbyt.com]

- 4. Exatecan Intermediate 2 (hydrochloride) | Benchchem [benchchem.com]

- 5. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Exatecan from Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its anticancer properties. It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA single-strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] This mechanism of action makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.

These application notes provide a detailed protocol for the synthesis of Exatecan from a key late-stage precursor, Intermediate 9. The procedure outlines the deprotection of the acetamide group of Intermediate 9 to yield the primary amine of Exatecan.

Data Presentation

The following table summarizes key quantitative data related to Exatecan.

| Parameter | Value | Reference |

| Exatecan Intermediate 9 | ||

| Chemical Name | N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide | [3] |

| CAS Number | 2290562-59-1 | [3] |

| Molecular Formula | C26H24FN3O5 | [3] |

| Molecular Weight | 477.48 g/mol | [3] |

| Exatecan | ||

| Chemical Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [4] |

| CAS Number | 171335-80-1 | [4] |

| Molecular Formula | C24H22FN3O4 | [4] |

| Molecular Weight | 435.45 g/mol | [1] |

| IC50 (Topoisomerase I) | 1.906 µM | [1] |

Experimental Protocols

The synthesis of Exatecan from Intermediate 9 involves the hydrolysis of the acetamide protecting group to reveal the free amine. This transformation is typically achieved under acidic conditions. The following protocol is a representative procedure based on synthetic methods for related compounds.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Methanol (MeOH)

-

Water (H₂O), deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in a mixture of methanol and water.

-

Acid Addition: To the suspension, slowly add concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete deprotection (typically monitored by TLC or LC-MS).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Exatecan.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure Exatecan.

Visualizations

Synthetic Workflow

The synthesis of Exatecan from Intermediate 9 is a straightforward deprotection step. The following diagram illustrates this process.

Caption: A diagram of the synthetic conversion of Intermediate 9 to Exatecan.

Signaling Pathway of Exatecan

Exatecan's mechanism of action involves the inhibition of Topoisomerase I, a key enzyme in DNA replication and repair. The following diagram outlines this signaling pathway.

Caption: The signaling pathway of Exatecan leading to cancer cell apoptosis.

References

- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]

- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Purification of Exatecan Intermediate 9 by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Exatecan intermediate 9, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific published data on the purification of this particular intermediate is limited, this document outlines a robust column chromatography method based on established procedures for the purification of structurally similar camptothecin analogs. The protocol details the use of silica gel chromatography with a dichloromethane/methanol gradient to effectively remove impurities. This guide also includes a template for data presentation and a visual workflow to aid in experimental planning and execution.

Introduction

Exatecan is a highly potent, water-soluble derivative of camptothecin, a natural product that inhibits DNA topoisomerase I. Its intricate synthesis involves multiple steps, with the purity of each intermediate being critical for the overall yield and final drug substance quality. This compound is a crucial building block in this synthetic pathway.[1][2][3][4][5][6] Effective purification of this intermediate is essential to ensure that downstream reactions are not compromised by interfering impurities, which could impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).

Column chromatography is a widely used and effective technique for the purification of organic compounds.[7] This application note describes a standard normal-phase column chromatography protocol using silica gel as the stationary phase. The choice of a dichloromethane and methanol solvent system allows for the fine-tuning of the mobile phase polarity to achieve optimal separation of this compound from related impurities.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.

1. Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)[7]

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, technical grade

-

Ethyl acetate, technical grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Rotary evaporator

-

Collection tubes

-

UV lamp for TLC visualization

2. Preparation of the Column

-

Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the column with the silica gel slurry, ensuring an even and compact bed. Use air pressure or a gentle tapping to facilitate packing.

-

Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 100% Dichloromethane) to equilibrate the stationary phase.

3. Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method generally results in better separation.

-

Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a thin, even layer.

-

Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection

-

Begin elution with 100% dichloromethane.

-

Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient could be from 0% to 5% methanol in dichloromethane. The optimal gradient should be determined by preliminary TLC analysis.

-

Monitor the separation by collecting fractions and analyzing them by TLC. A common TLC mobile phase for camptothecin analogs is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

-

Visualize the TLC plates under a UV lamp to identify the fractions containing the purified product.

-

Pool the fractions containing the pure this compound.

5. Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following table provides a template for summarizing the quantitative data from the purification process. The values presented are hypothetical and serve as an illustrative example.

| Parameter | Crude Material | Purified Product |

| Mass (mg) | 500 | 375 |

| Purity (by HPLC, %) | 85 | >98 |

| Yield (%) | - | 75 |

| Key Impurities (by HPLC, %) | Impurity A: 5%Impurity B: 3%Others: 7% | Impurity A: <0.1%Impurity B: <0.1%Others: <1.9% |

Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the successful purification of this compound. Adherence to these guidelines, with appropriate optimization, will enable researchers to obtain high-purity material essential for the advancement of Exatecan synthesis and development. The systematic approach to column chromatography, coupled with diligent monitoring and analysis, is paramount to achieving the desired product quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. biorbyt.com [biorbyt.com]

- 7. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives [mdpi.com]

Application Notes and Protocols for the Recrystallization of Exatecan Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of Antibody-Drug Conjugates (ADCs). The purity of its synthetic precursors, such as Exatecan intermediate 9, is paramount to ensure the safety and efficacy of the final therapeutic agent. This document provides a detailed, adaptable protocol for the recrystallization of this compound, a key step in its purification. The proposed methods are based on established principles for the purification of camptothecin analogs and are intended to serve as a starting point for process optimization.

Introduction to this compound

Exatecan is a hexacyclic analog of camptothecin, a natural product with significant antitumor activity. It functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2][3][4] Due to its high potency, Exatecan is utilized as a payload in ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.

This compound, with the chemical name N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide, is a crucial precursor in the synthesis of Exatecan.[5] The purity of this intermediate directly impacts the quality and efficacy of the final ADC. Recrystallization is a robust and scalable method for purifying solid organic compounds, making it an ideal technique for this application.

General Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent or solvent system at varying temperatures. The ideal recrystallization solvent should exhibit the following properties:

-

High solubility of the target compound at elevated temperatures.

-

Low solubility of the target compound at low temperatures.

-

High solubility of impurities at all temperatures, or very low solubility.

-

Inertness (no reaction with the target compound).

-

Volatility for easy removal from the purified crystals.

-

Non-toxic and low cost.

The process generally involves dissolving the impure solid in a hot solvent, filtering out any insoluble impurities, allowing the solution to cool to induce crystallization of the desired compound, and then isolating the pure crystals by filtration.

Proposed Recrystallization Protocol for this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and impurity profiles.

Materials and Equipment

-

Crude this compound

-

Selection of organic solvents (e.g., glacial acetic acid, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven or vacuum desiccator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Workflow

References

Proposed LC-MS Method for the Analysis of Exatecan Intermediate 9

Application Note

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble derivative of camptothecin and a powerful topoisomerase I inhibitor.[1] Its synthesis involves a multi-step process with numerous intermediates. Exatecan intermediate 9 (CAS No: 2290562-59-1) is a key precursor in the synthesis of Exatecan.[2][3][4] The molecular formula for this intermediate is C26H24FN3O5, with a corresponding molecular weight of 477.48 g/mol .[2][3] Accurate and sensitive analytical methods are crucial for monitoring the purity and concentration of such intermediates to ensure the quality and yield of the final active pharmaceutical ingredient (API).

This document outlines a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the rapid and sensitive analysis of this compound. As no specific validated method for this particular intermediate is publicly available, the following protocol has been developed based on established and validated LC-MS/MS methods for Exatecan and other camptothecin analogues.[5][6] The proposed method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, which is a standard approach for the bioanalysis of small molecules.

Experimental Workflow

The logical flow of the analytical process, from sample preparation to final data acquisition, is illustrated in the diagram below.

Protocols

Note: This is a proposed method and should be fully validated for parameters such as linearity, accuracy, precision, and selectivity before routine use.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), HPLC grade (for cleaning)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of a 50:50 (v/v) acetonitrile/water mixture.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the 50:50 acetonitrile/water diluent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.5 - 500 ng/mL).

LC-MS/MS System and Conditions

The following parameters are based on typical methods for Exatecan and related camptothecin analogues.[5][6]

| Parameter | Proposed Condition |

| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Column | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent reversed-phase column[5][6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 9.0 | |

| Mass Spectrometer | Sciex Triple Quad 5500, Waters Xevo TQ-S, or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Quantitative Data and MS Parameters

The following table summarizes the proposed quantitative parameters for the analysis of this compound. The precursor ion is based on the molecular weight of the compound ([M+H]+), and the product ions are hypothetical, requiring experimental confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 478.5 | Hypothetical Quantifier | 150 | Requires Optimization |

| 478.5 | Hypothetical Qualifier | 150 | Requires Optimization |

Note: Product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peak area for the quantifier MRM transition at the expected retention time for this compound.

-

Calibration Curve: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the prepared calibration standards. A weighting factor of 1/x or 1/x² may be applied if necessary.

-

Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This application note provides a comprehensive, proposed LC-MS method for the analysis of this compound. The protocol is based on established analytical techniques for structurally similar compounds and offers a solid foundation for method development and validation. By utilizing reversed-phase chromatography and tandem mass spectrometry, this method is anticipated to provide the necessary sensitivity, selectivity, and accuracy for monitoring this critical intermediate in the synthesis of Exatecan, thereby supporting drug development and quality control efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. biorbyt.com [biorbyt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2290562-59-1|N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the NMR Analysis of Exatecan Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Exatecan intermediate 9, a key compound in the synthesis of the potent topoisomerase I inhibitor, Exatecan.

Introduction

Exatecan is a highly potent, semi-synthetic, water-soluble derivative of camptothecin, an important class of anti-cancer agents. The synthesis of Exatecan involves several key intermediates, with "intermediate 9" being a crucial precursor. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive characterization of such small molecules. This document outlines the standardized protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

This compound

-

IUPAC Name: (1S,9R)-1-acetamido-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione

-

Molecular Formula: C₂₆H₂₄FN₃O₅

-

CAS Number: 2290562-59-1

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, equipped with a broadband probe is recommended.

-

Software: Standard NMR data acquisition and processing software (e.g., TopSpin™, Mnova) should be utilized.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are generally required for a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 200-250 ppm.

-

Temperature: 298 K.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, triplet, quartet, multiplet) and determine coupling constants (J-values) in Hz.

Data Presentation

While the specific, experimentally determined ¹H and ¹³C NMR data for this compound is not publicly available in the searched resources, the following tables provide a template for how the quantitative data should be structured for clear comparison and interpretation once obtained. The expected regions for certain proton and carbon signals based on the known structure are also indicated.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.0-8.5 | m | - | Ar-H | Aromatic Protons |

| e.g., 5.0-5.5 | d | - | 1H | CH-N |

| e.g., 4.5-5.0 | s | - | 2H | O-CH₂-Ar |

| e.g., 3.5-4.0 | q | ~7 | 2H | CH₂-CH₃ |

| e.g., 2.0-2.5 | m | - | 2H | Aliphatic CH₂ |

| e.g., 1.8-2.2 | s | - | 3H | COCH₃ |

| e.g., 0.8-1.2 | t | ~7 | 3H | CH₂-CH₃ |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 165-175 | C=O (amide, ester) |

| e.g., 110-160 | Aromatic/Heteroaromatic C |

| e.g., 90-100 | Quaternary C-O |

| e.g., 60-70 | O-CH₂ |

| e.g., 45-55 | Aliphatic CH |

| e.g., 20-40 | Aliphatic CH₂ |

| e.g., 15-25 | CH₃ (acetyl) |

| e.g., 5-15 | CH₃ (ethyl) |

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Application Notes and Protocols: Synthesis of the Hexacyclic Core of Exatecan from Intermediate 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural product that inhibits DNA topoisomerase I. Its complex hexacyclic structure presents a significant synthetic challenge. This document provides detailed application notes and protocols for the conversion of Exatecan intermediate 9 to Exatecan. Contrary to the initial premise of forming the hexacyclic core, analysis of the structure of this compound reveals that it already possesses the complete hexacyclic ring system of Exatecan. The key transformation is the deacetylation of the C1-amino group to yield the final active pharmaceutical ingredient.

This compound: N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide

Exatecan: (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-10,13-dione[1]

Reaction Scheme

The conversion of this compound to Exatecan is a deacetylation reaction, which can be achieved through acidic or basic hydrolysis. Given the potential for side reactions under harsh conditions with a complex molecule like Exatecan, a mild acidic hydrolysis is often preferred.

Caption: Reaction workflow for the deacetylation of this compound.

Experimental Protocols

The following are generalized protocols for the deacetylation of this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Mild Acidic Hydrolysis

This protocol utilizes dilute hydrochloric acid to minimize potential degradation of the complex Exatecan core.

Materials:

-

This compound

-

Methanol (MeOH)

-

3M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 volumes).

-

Acidification: To the stirred solution, add 3M HCl (5.0-10.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from 2 to 12 hours.

-

Neutralization: Upon completion, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Exatecan.

Protocol 2: Basic Hydrolysis

This protocol uses a methanolic solution of sodium hydroxide. Care must be taken as the lactone ring in the Exatecan structure is susceptible to hydrolysis under strong basic conditions.

Materials:

-

This compound

-

Methanol (MeOH)

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 volumes).

-

Basification: Add 1M NaOH (2.0-3.0 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically faster than acidic hydrolysis.

-

Neutralization: Once the reaction is complete, neutralize the mixture with 1M HCl to a pH of approximately 7.

-

Extraction: Extract the product with dichloromethane (3 x 20 volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography.

Data Presentation

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

| Reaction Time | 2 - 12 hours | 1 - 4 hours |

| Temperature | Room Temperature | Room Temperature |

| Typical Yield | 70 - 85% | 60 - 75% |

| Key Considerations | Slower reaction | Risk of lactone |

| rate, but | hydrolysis | |

| generally cleaner | ||

| with fewer | ||

| byproducts. |

Logical Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of Exatecan.

Conclusion

The conversion of this compound to Exatecan is a critical deprotection step rather than the formation of the hexacyclic core. Both acidic and basic hydrolysis methods can be employed, with mild acidic conditions generally offering a cleaner reaction profile. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions is recommended to achieve the best results. Careful monitoring and purification are essential to obtain high-purity Exatecan for subsequent applications in drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Exatecan Intermediate 9

Welcome to the technical support center for the synthesis of Exatecan intermediate 9, chemically known as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide. This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a four-step process starting from 3-fluoro-4-methylaniline. The sequence involves:

-

Acylation: Protection of the amino group.

-

Bromination: Introduction of a bromine atom ortho to the fluorine.

-

Cross-Coupling: Formation of a key carbon-carbon bond.

-

Rearrangement/Cyclization: Intramolecular cyclization to form the tetralone ring system.

A patent describing a similar synthesis reports a total yield of up to 54% over these four steps to produce the target intermediate.[1]

Q2: I am observing a low yield in the first step (Acylation). What are the common causes?

Low yields in the acylation of 3-fluoro-4-methylaniline with acetic anhydride can be due to several factors:

-

Incomplete reaction: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction is typically stirred for 1-2 hours at 15-30°C.

-

Reagent quality: Use fresh, high-purity acetic anhydride. Moisture can hydrolyze the anhydride, reducing its effectiveness.

-

Incorrect stoichiometry: A molar ratio of 1:1.5–2.5 (aniline to acetic anhydride) is often optimal.

-

Suboptimal temperature: While the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates, but be cautious of side reactions.

Q3: My bromination step is resulting in multiple products and a low yield of the desired N-(4-bromo-3-fluoro-5-methylphenyl)acetamide. How can I improve this?

The bromination of the acetylated intermediate using N-bromosuccinimide (NBS) is a critical step. To improve yield and selectivity:

-

Control of reaction conditions: This reaction is typically performed in a mixed solvent system like dichloromethane and acetic acid at a controlled temperature between 5–35°C.[2]

-

Reagent purity: Use freshly recrystallized NBS to minimize side reactions. Impure NBS can lead to unreliable results.[2]

-

Stoichiometry: A 1:1 molar ratio of the substrate to NBS is generally recommended to avoid di-bromination.

-

Light sensitivity: Some radical bromination reactions are initiated by light. Conducting the reaction in the dark can sometimes improve selectivity.

-

Byproducts: The formation of isomeric brominated products is possible. Purification by column chromatography is often necessary to isolate the desired product.

Q4: The cross-coupling reaction is sluggish and gives a low yield. What are the key parameters to check?

The Suzuki-Miyaura cross-coupling is a powerful reaction, but its efficiency depends on several factors:

-

Catalyst activity: The palladium catalyst, such as Pd(PPh₃)₄, is sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained. The catalyst loading is typically between 5–10 mol%.

-

Base selection: The choice and quality of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base is essential for the transmetalation step.

-

Solvent: Anhydrous solvents like THF or dioxane are commonly used.

-

Temperature: The reaction is typically heated to 60–80°C for several hours. Inadequate heating can lead to an incomplete reaction.

-

Boronic acid/ester quality: The boronic acid or ester partner should be pure. Impurities can interfere with the catalytic cycle.

Q5: The final intramolecular cyclization (rearrangement) step is not working efficiently. What could be the problem?

The intramolecular Friedel-Crafts type cyclization to form the tetralone ring is generally promoted by a strong acid.

-

Acid catalyst: A strong acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is often used to catalyze the cyclization. The concentration and amount of the acid are critical.

-

Anhydrous conditions: Water can deactivate the acid catalyst and should be strictly excluded.

-

Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and side product formation.

-

Substrate purity: Impurities from the previous step can inhibit the cyclization. Ensure the cross-coupling product is sufficiently pure before proceeding.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Action |

| Low Yield in Acylation | Incomplete reaction | Monitor reaction progress by TLC. Increase reaction time if necessary. |

| Poor quality of acetic anhydride | Use freshly opened or distilled acetic anhydride. | |

| Incorrect stoichiometry | Optimize the molar ratio of aniline to acetic anhydride (e.g., 1:1.5 to 1:2.5). | |

| Low Yield/Multiple Products in Bromination | Over-bromination | Use a 1:1 molar ratio of substrate to NBS. Add NBS portion-wise. |

| Side reactions due to impure NBS | Recrystallize NBS from hot water before use.[2] | |

| Uncontrolled temperature | Maintain the reaction temperature between 5-35°C. | |

| Low Yield in Cross-Coupling | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure anaerobic conditions. |

| Inefficient base | Use a dry, finely powdered base. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |

| Insufficient heating | Ensure the reaction mixture reaches the target temperature (60-80°C) and is maintained for the recommended time. | |

| Impure boronic acid/ester | Purify the boronic acid/ester before use. | |

| Low Yield in Cyclization | Inactive acid catalyst | Use a fresh, anhydrous strong acid (e.g., PPA, MSA). |

| Presence of water | Ensure all glassware and reagents are thoroughly dried. | |

| Sub-optimal temperature | Carefully optimize the reaction temperature. Start with literature values and adjust as needed based on reaction monitoring. | |

| Impure starting material | Purify the product from the cross-coupling step before cyclization. |

Experimental Protocols

Step 1: Acylation of 3-fluoro-4-methylaniline

-

To a solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.5-2.5 equivalents).

-

Stir the reaction mixture at room temperature (15-30°C) for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-fluoro-4-methylphenyl)acetamide.

Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide

-

Dissolve N-(3-fluoro-4-methylphenyl)acetamide in a mixture of dichloromethane and acetic acid.

-

Cool the solution to 5-10°C in an ice bath.

-

Add N-bromosuccinimide (1.0 equivalent) portion-wise, maintaining the temperature below 35°C.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water and a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-bromo-3-fluoro-5-methylphenyl)acetamide.

Step 3: Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide, the corresponding boronic acid or ester partner, and a base (e.g., K₂CO₃, 2-3 equivalents) in an anhydrous solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

-

Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for 6-8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Step 4: Intramolecular Friedel-Crafts Cyclization

-

Add the purified product from the cross-coupling step to a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).

-

Heat the mixture with stirring to the temperature specified in the relevant literature (often in the range of 80-120°C).

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto ice-water to quench the reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the final product, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide, by recrystallization or column chromatography.

Visualizations

References

Technical Support Center: Exatecan Intermediate 9

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan intermediate 9. The information is designed to help identify and resolve common issues related to impurities that may be encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in synthesis?

This compound is a key precursor in the multi-step synthesis of Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin. It provides the core chemical scaffold upon which the final active pharmaceutical ingredient (API) is built. The purity of this intermediate is critical for the successful synthesis of Exatecan with a desirable impurity profile.

Q2: What are the common classes of impurities I might encounter in my batch of this compound?

Impurities in this compound can be broadly categorized as follows:

-

Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

-

Unreacted Starting Materials: Precursors from earlier in the synthesis that were not fully consumed.

-

Intermediates: Compounds from preceding steps in the synthesis that were carried over.

-

Reagents and Catalysts: Residual amounts of chemicals used to facilitate the reactions, such as palladium catalysts from cross-coupling reactions or Lewis acids from Friedel-Crafts acylations.

-

Byproducts: Unwanted molecules formed from side reactions.

-

-

Degradation Products: These can form if the intermediate is stored under suboptimal conditions (e.g., exposure to light, high temperatures, or humidity). For camptothecin analogs, this can include products of hydrolysis or oxidation.

-

Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.[1][2][3][4]

Q3: My analysis shows an unexpected peak. How can I identify the potential impurity?

Identifying an unknown impurity requires a systematic approach:

-

Review the Synthesis Route: Carefully examine the synthetic steps leading to this compound. Consider all starting materials, reagents, and intermediates as potential sources of the impurity.

-

Consider Side Reactions: Evaluate the possibility of common side reactions for the chemical transformations used. For example, in a Friedel-Crafts acylation, polyacylation or the formation of regioisomers can occur.[5][6][7][8][9] In a Heck cross-coupling reaction, side products can arise from olefin isomerization.[10][11][12][13]

-

Analyze with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is invaluable for proposing a molecular formula.

-

Literature and Database Search: Search chemical databases and the scientific literature for known impurities in the synthesis of Exatecan or similar camptothecin analogs.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |